![molecular formula C9H15ClO2S B2543800 2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride CAS No. 753454-46-5](/img/structure/B2543800.png)

2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(Bicyclo[2.2.1]heptan-2-yl)ethane-1-sulfonyl chloride" is a derivative of bicyclo[2.2.1]heptane, also known as norbornylane. This compound is of interest due to its potential applications in organic synthesis and the development of new materials.

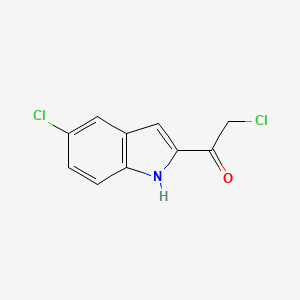

Synthesis Analysis

The synthesis of related bicyclo[2.2.1]heptane derivatives has been explored through chlorination reactions. For instance, the chlorination of bicyclo[2.2.1]heptane with sulfuryl chloride, catalyzed by peroxide, has been studied to produce mono- and dichloro products, such as norbornyl chloride . This method could potentially be adapted for the synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethane-1-sulfonyl chloride by introducing a sulfonyl group in the appropriate position.

Molecular Structure Analysis

The molecular structure of compounds closely related to the target compound has been determined using X-ray analysis. For example, the structure of endo-6,syn-7-dichloro-exo-6-phenylsulfonylbicyclo[3.1.1]heptane was elucidated, revealing the axial orientation of the phenylsulfonyl group and the equatorial positions of the chlorine atoms . This information is valuable for understanding the three-dimensional arrangement of substituents in the bicyclo[2.2.1]heptane framework, which is crucial for predicting the reactivity and properties of 2-(Bicyclo[2.2.1]heptan-2-yl)ethane-1-sulfonyl chloride.

Chemical Reactions Analysis

The reactivity of bicyclo[2.2.1]heptane derivatives with various sulfonyl-containing reagents has been investigated. For example, tricyclo[4.1.0.02,7]heptane hydrocarbons have been shown to react with methane- and halomethanesulfonyl thiocyanates to yield bicyclo[3.1.1]heptane derivatives with sulfonyl groups . Additionally, the addition of 2-bromoethanesulfonyl bromide to related tricycloheptane compounds follows a radical mechanism, leading to products that can undergo further transformations such as dehydrobromination and nucleophilic addition . These studies provide insight into the types of reactions that 2-(Bicyclo[2.2.1]heptan-2-yl)ethane-1-sulfonyl chloride might undergo.

Physical and Chemical Properties Analysis

The physical properties of norbornyl chloride, a compound structurally similar to the target molecule, have been characterized, including its infrared absorption spectrum . These properties are indicative of the behavior of the chlorinated bicyclo[2.2.1]heptane derivatives and can be used as a reference for the expected properties of 2-(Bicyclo[2.2.1]heptan-2-yl)ethane-1-sulfonyl chloride. The chemical properties, such as reactivity with water, alcohols, and amines, have been explored for other sulfonyl chlorides, like 2-hydroxyethanesulfonyl chloride . These findings can help predict the reactivity and stability of the compound under different conditions.

Scientific Research Applications

Cage-like Structures Synthesis

One notable application is in the synthesis of cage-like structures, such as the synthesis and oxidation of camphor-10-sulfonic acid amides. The reactions involved bicyclo compounds with camphor-10-sulfonyl chloride, leading to sulfonamides that contain cage-like fragments. These compounds have been further oxidized to produce various derivatives, showcasing the utility of the starting material in creating complex molecular architectures with potential application in material science and catalysis (Kas’yan et al., 2009).

Adduct Formation and Transformation

Another research avenue explores the formation of adducts with tricyclo and bicyclo compounds, such as the reactions with methane- and halomethanesulfonyl thiocyanates. These reactions produce derivatives that have undergone transformations in the presence of bases, illustrating the chemical versatility and reactivity of the bicyclo[2.2.1]heptan-2-yl scaffold. Such studies are crucial for developing new synthetic routes in organic chemistry (Vasin et al., 2012).

Catalytic Activity

The compound also plays a role in catalysis, as evidenced by research into expanding the C2-symmetric bicyclo[2.2.1]hepta-2,5-diene ligand family. These ligands, derived from bicyclo compounds, have been applied in rhodium-catalyzed asymmetric addition reactions, demonstrating high activity and enantioselectivity. This application underscores the importance of bicyclo compounds in the development of catalysts for asymmetric synthesis, which is a crucial aspect of pharmaceutical manufacturing and fine chemical production (Berthon-Gelloz & Hayashi, 2006).

Antiproliferative Activity

Furthermore, the structural motif of 2-(Bicyclo[2.2.1]heptan-2-yl)ethane-1-sulfonyl chloride has been utilized in the synthesis of biaryl sulfonamides based on the 2-azabicycloalkane skeleton. Some of these compounds have shown promising antiproliferative activity, indicating potential applications in the search for new antitumor agents (Iwan et al., 2020).

Conformational and Structural Studies

Lastly, the compound has been involved in studies focusing on its conformational and structural properties, such as in the synthesis of bicyclic sultams. These studies not only contribute to our understanding of the compound's chemistry but also pave the way for designing novel molecules with specific properties for applications in material science and drug development (Rassadin et al., 2010).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(2-bicyclo[2.2.1]heptanyl)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO2S/c10-13(11,12)4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYOENMDTZTPPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2CCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543718.png)

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2543720.png)

![N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]prop-2-enamide](/img/structure/B2543723.png)

![1-(4-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2543726.png)

![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2543728.png)

![N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide](/img/structure/B2543736.png)

![N-(4-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2543740.png)